7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-dione derivative characterized by:
- A 2-chlorobenzyl substituent at position 7.
- An E-configured hydrazino group at position 8, linked to a 2-hydroxyphenyl ethylidene moiety.
- 1,3-dimethyl groups on the purine core.
The structural features of this compound—such as the chloroaromatic group and hydroxyphenyl hydrazine—suggest enhanced lipophilicity and hydrogen-bonding capacity, which may influence pharmacokinetics and target binding .
Properties
Molecular Formula |
C22H21ClN6O3 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H21ClN6O3/c1-13(15-9-5-7-11-17(15)30)25-26-21-24-19-18(20(31)28(3)22(32)27(19)2)29(21)12-14-8-4-6-10-16(14)23/h4-11,30H,12H2,1-3H3,(H,24,26)/b25-13+ |
InChI Key |
RHGOFJBYFARAPQ-DHRITJCHSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)/C4=CC=CC=C4O |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)C4=CC=CC=C4O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular formula and weight of the target compound inferred from structural analogs due to lack of direct data.
Key Observations:
Polar substituents (e.g., 2-hydroxyethyl , methoxyethyl ) enhance solubility and H-bonding capacity.
Stereochemical and Electronic Influences: The E-configuration in the target compound’s hydrazino group may optimize spatial alignment for target binding compared to Z-isomers . Electron-withdrawing groups (e.g., Cl in 2-chlorobenzyl) and electron-donating groups (e.g., ethoxy ) modulate electronic properties, affecting reactivity and stability .
Biological Activity Hypotheses: The 2-hydroxyphenyl group in the target compound could facilitate interactions with enzymatic active sites via H-bonding .
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